molecular formula C10H13NO2 B7441330 3-(2-hydroxyphenyl)-N-methylpropionamide

3-(2-hydroxyphenyl)-N-methylpropionamide

Cat. No.: B7441330
M. Wt: 179.22 g/mol
InChI Key: IZIWLZQZGJFVSX-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-N-methylpropionamide is a substituted propionamide featuring a 2-hydroxyphenyl group attached to the propionamide backbone and an N-methyl substituent. The hydroxyphenyl group contributes to hydrogen-bonding capacity and electronic effects, while the N-methyl group may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-10(13)7-6-8-4-2-3-5-9(8)12/h2-5,12H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIWLZQZGJFVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-N-methylpropionamide typically involves the reaction of 2-hydroxyacetophenone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving condensation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the use of catalysts to enhance the reaction rate and yield. Commonly used catalysts include palladium on carbon and other transition metal catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N-methylpropionamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-hydroxyacetophenone derivatives.

    Reduction: Formation of N-methyl-3-(2-hydroxyphenyl)propylamine.

    Substitution: Formation of various substituted phenylpropionamides.

Scientific Research Applications

3-(2-hydroxyphenyl)-N-methylpropionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amide group can participate in various interactions, including van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

a) 3-Amino-N-(2-hydroxyphenyl)propanamide (CAS 917364-26-2)
  • Structure: Differs by replacing the N-methyl group with an amino (-NH2) group.
  • The molecular weight is 180.2 g/mol .
b) N-(3-Hydroxyphenyl)-2-methylpropanamide
  • Structure : Hydroxyphenyl substitution at the 3-position instead of 2-position, with a methyl branch on the propionamide chain.
  • Properties : The 3-hydroxyphenyl group may alter electronic distribution and intermolecular interactions, affecting crystallinity and melting points .
c) 2-(Diethylamino)-N-[3-(trifluoromethyl)phenyl]propionamide
  • Structure: Incorporates a trifluoromethylphenyl group and a diethylamino substituent.
  • Properties : The electron-withdrawing trifluoromethyl group increases stability and may enhance bioactivity. The molecular weight is 288.31 g/mol .

Physical and Chemical Properties

a) Melting Points and Solubility
  • 3ga (3-(4-(((3,4-dihydronaphthalen-2-yl)methyl)(methyl)amino)phenyl)propionamide): Melting point 255–257°C, Rf = 0.3 (PE:EA = 10:1) .
  • 3fa (4-chloro-N-((3,4-dihydronaphthalen-2-yl)methyl)-N-methylaniline): Melting point 255–257°C, Rf = 0.8 (PE:EA = 20:1) .
  • Comparison : Similar melting points suggest comparable thermal stability, but differing Rf values highlight distinct polarities due to substituents.
b) Electronic Properties
  • (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one : DFT studies at B3LYP/6-311G(d,p) reveal a dipole moment of 2.57 Debye, with HOMO-LUMO gaps influencing reactivity. The 2-hydroxyphenyl group contributes to intramolecular hydrogen bonding and electron delocalization .

Key Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
3-(2-Hydroxyphenyl)-N-methylpropionamide 2-hydroxyphenyl, N-methyl ~179.2* Not reported Estimated high polarity N/A
3-Amino-N-(2-hydroxyphenyl)propanamide 2-hydroxyphenyl, amino 180.2 Not reported Enhanced solubility
N-(3-Hydroxyphenyl)-2-methylpropanamide 3-hydroxyphenyl, branched methyl 179.2 Not reported Altered electronic distribution
3ga Dihydronaphthalenyl, methylamino 284.12 255–257 High thermal stability
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-hydroxyphenyl, 4-chlorophenyl 286.7 Not reported Dipole moment 2.57 Debye

*Estimated based on structural analogs.

Research Implications and Challenges

  • Electronic Effects : The 2-hydroxyphenyl group in this compound likely enhances hydrogen bonding and aromatic interactions, similar to observations in .
  • Synthetic Complexity : Methylation at the amide nitrogen may require selective protection/deprotection strategies, as seen in .
  • Data Gaps : Direct experimental data (e.g., NMR, melting points) for the target compound is absent in the evidence, necessitating extrapolation from analogs.

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